molecular formula C13H13ClN2OS B14986609 N-(3-chloro-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B14986609
M. Wt: 280.77 g/mol
InChI Key: RNWSVOVUIVHONY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a combination of aromatic and heterocyclic structures, which can impart unique chemical and biological properties. It is of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic or basic conditions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.

    Substitution Reaction: The final step involves the substitution of the acetamide derivative with 3-chloro-4-methylaniline under suitable conditions, such as heating in a polar solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for cost, yield, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)propionamide
  • N-(3-chloro-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C13H13ClN2OS/c1-8-3-4-10(5-12(8)14)16-13(17)6-11-7-18-9(2)15-11/h3-5,7H,6H2,1-2H3,(H,16,17)

InChI Key

RNWSVOVUIVHONY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)C)Cl

Origin of Product

United States

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